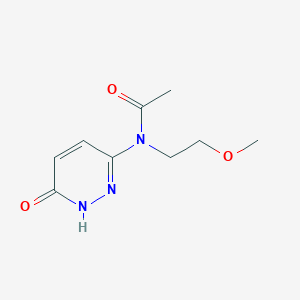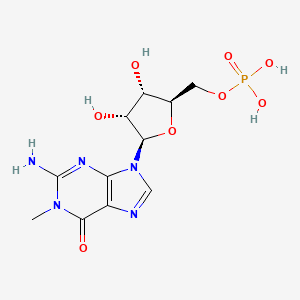
1-Methylguanosine 5'-(dihydrogen phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylguanosine 5’-(dihydrogen phosphate) is a purine ribonucleoside monophosphate that features a guanine base methylated at the N1 position. This compound is a derivative of guanosine monophosphate, where the methyl group is attached to the nitrogen atom at position 1 of the guanine ring. It is an important molecule in the study of nucleic acids and their modifications, playing a crucial role in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylguanosine 5’-(dihydrogen phosphate) typically involves the methylation of guanosine 5’-monophosphate. The process can be carried out using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually performed in an aqueous solution with a base like sodium hydroxide to facilitate the methylation at the N1 position of the guanine base .
Industrial Production Methods: Industrial production of 1-Methylguanosine 5’-(dihydrogen phosphate) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions: 1-Methylguanosine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the guanine base or the phosphate group.
Substitution: The methyl group at the N1 position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the process.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 1-methylguanine derivatives, while reduction can yield various reduced forms of the compound .
科学的研究の応用
1-Methylguanosine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleic acid chemistry and the effects of methylation on nucleosides.
Biology: The compound is important in the study of RNA modifications and their role in gene expression and regulation.
Medicine: Research on 1-Methylguanosine 5’-(dihydrogen phosphate) contributes to understanding diseases related to RNA modifications and developing potential therapeutic agents.
Industry: It is used in the synthesis of modified nucleotides for various biotechnological applications.
作用機序
The mechanism of action of 1-Methylguanosine 5’-(dihydrogen phosphate) involves its incorporation into RNA molecules, where it can affect the stability and function of the RNA. The methylation at the N1 position can influence the binding of proteins and other molecules to the RNA, thereby affecting processes such as translation and splicing. The compound interacts with specific molecular targets and pathways involved in RNA metabolism .
類似化合物との比較
Guanosine 5’-monophosphate: The parent compound without the methyl group at the N1 position.
7-Methylguanosine 5’-(dihydrogen phosphate): A similar compound with methylation at the N7 position.
2-Methylguanosine 5’-(dihydrogen phosphate): Another derivative with methylation at the N2 position.
Uniqueness: 1-Methylguanosine 5’-(dihydrogen phosphate) is unique due to its specific methylation at the N1 position, which imparts distinct chemical and biological properties. This modification can influence the compound’s interactions with enzymes and other molecules, making it a valuable tool in studying RNA modifications and their effects .
特性
CAS番号 |
20309-92-6 |
|---|---|
分子式 |
C11H16N5O8P |
分子量 |
377.25 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(2-amino-1-methyl-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H16N5O8P/c1-15-9(19)5-8(14-11(15)12)16(3-13-5)10-7(18)6(17)4(24-10)2-23-25(20,21)22/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1 |
InChIキー |
RQNAZTAAOUHEIL-KQYNXXCUSA-N |
異性体SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
正規SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


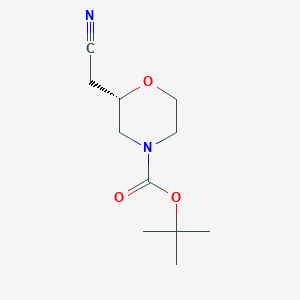

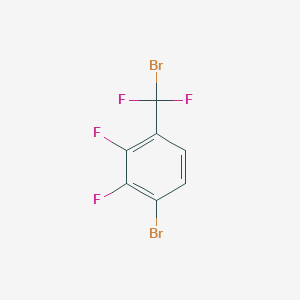
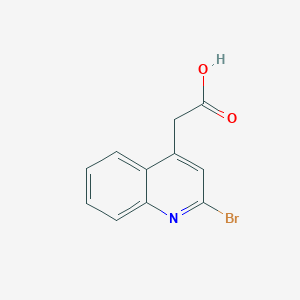
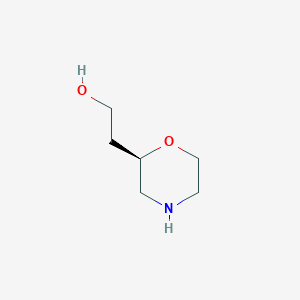
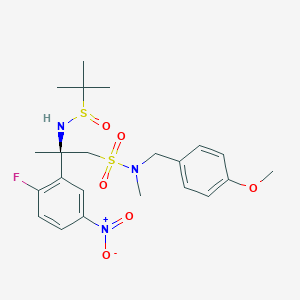
![1-(2,7-Diazaspiro[3.5]nonan-7-YL)ethanone dihydrochloride](/img/structure/B12933700.png)
![Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]-](/img/structure/B12933703.png)
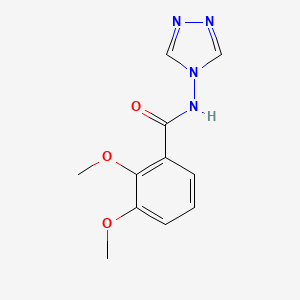
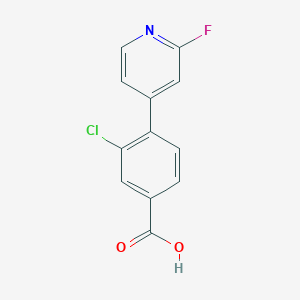
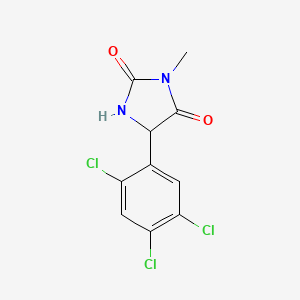

![Ethyl 6-formyl-1,4-dimethyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12933741.png)
